Vanadium telluride

Beschreibung

Eigenschaften

IUPAC Name |

bis(tellanylidene)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEISWVDKCZSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

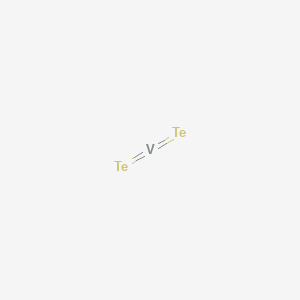

[V](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312339 | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35515-91-4 | |

| Record name | Vanadium telluride (VTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35515-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium telluride (VTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solid-State Reaction Method

One of the classical methods to prepare vanadium telluride compounds involves direct solid-state reactions of elemental powders under controlled atmospheres and temperatures.

-

- Stoichiometric amounts of high-purity vanadium and tellurium powders are weighed and mixed.

- The mixture is sealed in evacuated quartz tubes to prevent oxidation and contamination, typically under vacuum conditions around 10^-5 Torr.

- The sealed tubes are heated gradually, often starting at moderate temperatures (e.g., 400°C for one day) and then increased stepwise (e.g., 600°C for several days).

- Intermediate grinding under inert atmosphere (e.g., dry nitrogen) is performed to ensure homogeneity.

- Final firing at higher temperatures (e.g., 800°C for multiple days) promotes complete reaction and crystal growth.

-

- Iron this compound (FeV2Te4) was synthesized by reacting powdered Fe, V, and Te in sealed evacuated quartz tubes. The process involved heating at 400°C for one day, 600°C for four days, grinding, and reheating at 600°C and 800°C for several days to obtain polycrystalline material and small crystals.

-

- Produces high-purity crystalline phases.

- Suitable for bulk synthesis.

-

- Requires prolonged heating and careful atmosphere control.

- Potential for inhomogeneity without thorough mixing and grinding.

Hydrothermal Synthesis Method

Hydrothermal synthesis offers a low-temperature alternative to solid-state reactions, enabling the formation of this compound compounds with controlled morphology and crystallinity.

-

- Vanadium oxide (V2O5) and telluric acid (H6TeO6) are dissolved in water to form a homogeneous solution.

- Ammonium hydroxide (NH4OH) is added dropwise to adjust pH and facilitate complex formation.

- The solution is heated at moderate temperatures (e.g., 80°C) for a short duration (2–3 minutes) until a clear solution forms.

- The mixture is then stirred at room temperature for extended periods (e.g., 24 hours) to allow precipitation of the this compound compound.

- The precipitate is filtered, washed, and dried under vacuum at moderate temperatures (e.g., 60°C).

-

- Lower temperature and energy consumption compared to solid-state methods.

- Enables control over particle size and morphology.

- Suitable for synthesizing hydrated and complex polyanionic structures.

-

- Typically yields smaller quantities.

- Requires careful control of solution chemistry and pH.

Key Experimental Parameters and Conditions

| Parameter | Solid-State Reaction | Hydrothermal Synthesis |

|---|---|---|

| Starting Materials | Elemental powders (V, Te, Fe if applicable) | Vanadium oxide (V2O5), telluric acid (H6TeO6) |

| Atmosphere | Sealed evacuated quartz tubes (~10^-5 Torr) | Ambient pressure in aqueous solution |

| Temperature Range | 400°C to 800°C over several days | ~80°C for minutes, then room temperature stirring for 24 h |

| Reaction Time | Several days to weeks | 24 hours stirring post brief heating |

| Product Form | Polycrystalline powder or small crystals | Precipitated powder (hydrated) |

| Yield | High, dependent on purity and grinding | ~82% yield reported |

| Morphology Control | Limited, depends on grinding and heating | Good control via solution chemistry |

Research Findings on Preparation and Properties

The solid-state reaction method has been successfully applied to prepare iron this compound with a monoclinic defect NiAs-type structure, confirming the phase purity via X-ray diffraction and revealing distinct electrical and magnetic properties.

Hydrothermal synthesis of vanadium tellurate compounds has enabled the exploration of their electrochemical properties as cathode materials in aqueous rechargeable zinc-ion batteries. The synthesized compound showed excellent capacity retention and discharge capacity, highlighting the importance of preparation method on functional properties.

Detailed characterization techniques such as powder X-ray diffraction, Fourier transform infrared spectroscopy, thermogravimetric analysis, scanning electron microscopy, and solid-state NMR have been employed to confirm the structural integrity and composition of the prepared this compound materials.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Direct Elemental Reaction

VTe₂ forms through the reaction of vanadium and tellurium at high temperatures:

This method yields polycrystalline VTe₂ with a cadmium hydroxide-type layered structure .

Chemical Vapor Deposition (CVD)

CVD enables the growth of ultrathin 1T-phase VTe₂ nanosheets on mica substrates. Key parameters include:

-

Precursor : Vanadium oxide (VOₓ) and tellurium powder.

-

Temperature : Optimized at 650–750°C.

Table 1: CVD Synthesis Conditions for 1T-VTe₂

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Temperature | 700°C | Controls phase stability (1T vs. 2H) |

| Te:V Ratio | 1:1 | Prevents excess Te incorporation |

| Substrate | Mica | Facilitates epitaxial growth |

Redox Reactions

VTe₂ exhibits redox activity due to vanadium's variable oxidation states:

Oxidation with Azides

The vanadium-bis(telluride) complex [(PNP)V(Te)₂] reacts with organic azides (R–N₃), yielding V³⁺ species and releasing N₂:

This reaction highlights Te ligands acting as sacrificial groups .

Reduction in Electrochemical Environments

In hydrogen evolution reaction (HER) studies, VTe₂ nanosheets demonstrate:

-

Tafel Slope : 68 mV/dec, indicating Volmer-Heyrovsky mechanisms.

-

Overpotential : 320 mV at 10 mA/cm², comparable to Pt/C catalysts .

Hydrogen Evolution Reaction (HER)

VTe₂'s metallic conductivity and active edge sites enhance HER performance:

Key Metrics :

Interaction with Isocyanides

Isocyanides (R–NC) induce Te elimination from [(PNP)V(Te)₂], forming terminal telluride complexes:

This underscores the lability of Te ligands in coordination chemistry .

Thermal Decomposition

At temperatures >800°C, VTe₂ decomposes into nonstoichiometric phases (e.g., VTe₁.₈) via Te sublimation:

This behavior parallels other metal tellurides like MoTe₂ .

Structural Reconfiguration under Strain

Epitaxial strain during CVD growth can induce transitions between:

-

1T phase : Metallic, distorted octahedral coordination.

-

2H phase : Semiconducting, trigonal prismatic coordination .

Dissolution in Acids

VTe₂ reacts with concentrated nitric acid, releasing Te and vanadium ions:

This oxidative dissolution limits its stability in acidic media .

Microbial Reduction

Geobacter metallireducens reduces V⁵⁺ in contaminated environments, but VTe₂’s low solubility (<1% mobilizable) minimizes ecological risks .

Contact Engineering for 2D Semiconductors

When interfaced with MoS₂, VTe₂ electrodes reduce contact resistance by 85%, achieving:

Wissenschaftliche Forschungsanwendungen

Electronic Materials

Vanadium telluride is recognized for its promising electronic properties, making it suitable for applications in transistors and sensors . Its layered structure allows for easy integration into two-dimensional (2D) electronic devices.

- Field-Effect Transistors (FETs) : VTe2 exhibits high mobility and can be utilized in the development of FETs, which are essential components in modern electronics. The ability to manipulate its electronic properties through doping enhances its functionality in semiconductor applications .

- Photodetectors : The compound has been explored for use in photodetectors due to its ability to absorb light effectively. Its tunable bandgap allows for optimization in various spectral ranges, making it applicable in optical sensing technologies .

Thermoelectric Devices

This compound has shown potential in thermoelectric applications, where it can convert temperature differences into electrical voltage. This property is particularly valuable for power generation and refrigeration.

- Thermoelectric Generators : Research indicates that VTe2 can be utilized to develop efficient thermoelectric generators, which are capable of converting waste heat into usable electrical energy. The material's high thermoelectric performance is attributed to its low thermal conductivity and high Seebeck coefficient .

- Cooling Systems : The compound can also be employed in micro-cooling systems, leveraging its thermoelectric properties to maintain low temperatures in electronic devices, thereby enhancing their performance and longevity .

Spintronics

Spintronics is an emerging field that exploits the intrinsic spin of electrons along with their charge for advanced data storage and processing technologies.

- Magnetic Properties : this compound exhibits interesting magnetic behaviors, such as ferromagnetism and antiferromagnetism, depending on its composition and structure. These properties make it a candidate for spintronic devices, where the manipulation of electron spin could lead to faster and more efficient data processing .

- Magnetic Sensors : Its ability to function as a magnetic sensor opens avenues for applications in data storage devices and quantum computing, where precise control over electron spins is crucial .

Biological Systems

Recent studies have investigated the potential therapeutic applications of vanadium compounds, including this compound.

- Antidiabetic Properties : Vanadium compounds have been explored as potential agents for managing diabetes due to their insulin-mimetic effects. Research suggests that vanadium may enhance glucose metabolism and improve insulin sensitivity, although further studies are needed to fully understand these mechanisms .

- Anticancer Applications : There is ongoing research into the use of vanadium-based compounds in cancer therapy. Preliminary findings indicate that these compounds may inhibit cancer cell proliferation and induce apoptosis, presenting a novel approach to cancer treatment .

Data Tables

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Electronic Materials | FETs, Photodetectors | High mobility, tunable bandgap |

| Thermoelectric Devices | Generators, Cooling Systems | Low thermal conductivity, high Seebeck coefficient |

| Spintronics | Magnetic Sensors, Data Storage | Ferromagnetism/antiferromagnetism |

| Biological Systems | Antidiabetic agents, Anticancer therapies | Insulin-mimetic effects |

Case Studies

- Thermoelectric Performance of VTe2 : A study demonstrated that optimizing the composition of this compound significantly improved its thermoelectric efficiency, making it suitable for practical applications in energy conversion systems.

- Spintronic Device Development : Research on self-intercalation of magnetic atoms within VTe2 has led to advancements in creating spintronic devices with enhanced performance metrics, paving the way for future technologies in quantum computing.

- Biological Impact Studies : Investigations into the pharmacological effects of vanadium compounds have revealed promising results in preclinical models for diabetes management and cancer therapy, highlighting the need for further clinical trials.

Wirkmechanismus

The unique properties of vanadium ditelluride arise from its layered structure and the interactions between its vanadium and tellurium atoms . The compound exhibits charge density wave phase transitions due to the interaction of electron-phonon at one and two dimensions . These phase transitions are associated with changes in resistivity and magnetic susceptibility. Additionally, the compound’s magnetic properties are attributed to the itinerant nature of electrons close to the Fermi energy .

Vergleich Mit ähnlichen Verbindungen

Bismuth Telluride (Bi$2$Te$3$)

- Structure : Layered rhombohedral structure with alternating Bi and Te atomic layers .

- Electrical Properties : Semiconductor with a bandgap of $\sim 0.15 \, \text{eV}$. Electrical conductivity is lower than VTe but tunable via doping .

- Thermoelectric Performance : Benchmark material with a dimensionless figure of merit $ZT \sim 1.4$ at 100°C. Room-temperature $ZT \sim 1.2$, outperforming VTe in energy conversion efficiency .

- Applications : Widely used in thermoelectric cooling and power generation .

Lead Telluride (PbTe)

- Structure : Cubic rock-salt structure .

- Electrical Properties : Narrow-bandgap semiconductor ($E_g \sim 0.32 \, \text{eV}$). High carrier mobility but lower conductivity than VTe .

- Thermoelectric Performance : $ZT \sim 1.8$ at 500 K, superior to VTe. However, PbTe contains toxic lead, limiting its environmental viability .

- Applications : High-temperature thermoelectric generators .

Vanadium Selenide (VSe$_2$)

- Structure : Layered transition metal dichalcogenide (TMD) with vanadium sandwiched between selenium layers .

- Electrical Properties : Metallic conductivity similar to VTe but with stronger anisotropy due to its 2D structure .

- Magnetic Properties: Exhibits charge density waves (CDWs) and ferromagnetism in monolayer forms, contrasting with VTe’s antiferromagnetism .

- Applications : Emerging in spintronics and quantum devices .

Titanium Telluride (TiTe$_2$)

- Structure : Layered CdI$_2$-type structure .

- Electrical Properties : Semi-metallic with overlapping conduction and valence bands. Conductivity lower than VTe .

- Applications : Electrode materials in lithium-ion batteries .

Comparative Data Table

Key Findings and Insights

- Advantages of VTe :

- Limitations :

Biologische Aktivität

Vanadium telluride (VTe) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological implications of this compound, including its pharmacological effects, mechanisms of action, and potential applications in biomedicine.

Overview of Vanadium Compounds

Vanadium compounds, including this compound, have been investigated for their therapeutic potential in various health conditions, such as diabetes and cancer. The biological activity of vanadium compounds is influenced by their chemical structure, dosage, and the physiological environment in which they operate. Vanadium's ability to mimic phosphate in biological systems allows it to interact with various cellular pathways, particularly those involving insulin signaling and oxidative stress responses .

The biological activity of vanadium compounds is primarily attributed to their ability to modulate signaling pathways within cells. Key mechanisms include:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Vanadium compounds can inhibit PTPs, which play a crucial role in insulin signaling. This inhibition can enhance insulin sensitivity and glucose uptake in cells .

- Antioxidant Activity : Vanadium compounds exhibit antioxidant properties that may protect cells from oxidative damage, contributing to their potential anti-cancer effects .

- Cellular Uptake and Distribution : The transport and accumulation of vanadium in tissues are critical for its biological effects. Studies have shown that vanadium can be taken up by cells through specific transport proteins, influencing its therapeutic efficacy .

Pharmacological Studies

Research has demonstrated the pharmacological effects of this compound and related compounds in various models:

- Diabetes Mellitus : Clinical studies indicate that vanadium compounds may improve glycemic control in patients with type 2 diabetes. For instance, a study highlighted the pharmacokinetics of vanadium following intravenous administration, revealing significant serum concentrations over time .

- Cancer Research : Vanadium compounds have shown promise as anti-cancer agents through their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have focused on their effects on various cancer cell lines, demonstrating cytotoxicity at certain concentrations .

- Microbial Interactions : Research on microbial reduction of vanadium(V) to vanadium(IV) has implications for bioremediation strategies. Certain bacteria can utilize vanadium as an electron acceptor, leading to its reduction and precipitation, which may be harnessed for environmental cleanup efforts .

1. Vanadium as a Therapeutic Agent

A clinical trial investigated the effects of vanadyl sulfate (a form of vanadium) on patients with non-insulin-dependent diabetes mellitus. Results indicated improved insulin sensitivity and reduced blood glucose levels after treatment .

2. Environmental Microbiology

Studies involving Geobacter metallireducens demonstrated the bacterium's capability to reduce soluble vanadium(V) in contaminated environments. This process not only facilitated microbial growth but also contributed to the immobilization of vanadium in subsurface environments, highlighting a potential bioremediation application .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthesis conditions for achieving phase-pure vanadium telluride (VTe₂) crystals, and how do deviations affect structural properties?

Methodological Answer: Phase-pure VTe₂ is typically synthesized via solid-state reactions under inert atmospheres (e.g., argon) at 600–800°C for 48–72 hours. Deviations, such as oxygen contamination or insufficient annealing time, lead to secondary phases like V₃Te₄ or Te vacancies, detectable via XRD refinement and Rietveld analysis. For nanoparticle synthesis, solvothermal methods using precursors like NH₄VO₃ and Na₂TeO₃ at 200°C for 12 hours yield controlled stoichiometry .

Q. Which characterization techniques are critical for verifying this compound’s crystallinity and electronic structure?

Methodological Answer: Combine XRD for lattice parameter validation (e.g., orthorhombic vs. monoclinic phases), TEM for nanoscale defect analysis, and XPS to confirm oxidation states (e.g., V⁴⁺ vs. V³⁺). For electronic band structure, use UV-Vis-NIR spectroscopy with Tauc plots for indirect bandgap estimation (~0.8–1.2 eV) and ARPES for Fermi surface mapping .

Q. How does vanadium doping influence the magnetic properties of lead-tin telluride alloys?

Methodological Answer: Vanadium introduces localized magnetic moments in Pb₁₋ₓSnₓTe alloys, measurable via SQUID magnetometry. At low temperatures (<50 K), magnetization curves show paramagnetic behavior with deviations from Curie-Weiss law at higher V concentrations (>2 at.%), attributed to antiferromagnetic coupling or clustering. Effective magnetic moments (~1.2–1.5 μB/V atom) suggest mixed valence states, resolvable via XANES .

Q. What are the common pitfalls in interpreting this compound’s thermal stability data?

Methodological Answer: TGA-DSC under argon reveals decomposition thresholds (e.g., ~450°C for VTe₂). Pitfalls include oxidation artifacts from trace O₂ (masked as mass gain) and misinterpretation of endothermic peaks as phase transitions rather than Te sublimation. Always cross-validate with post-annealing XRD .

Q. How do stoichiometric variations impact this compound’s electrical conductivity?

Methodological Answer: Te-deficient samples exhibit n-type behavior with carrier concentrations >10¹⁹ cm⁻³ (Hall effect measurements), while V-rich compositions show p-type conduction due to cation vacancies. Use four-probe resistivity with Van der Pauw geometry to distinguish intrinsic vs. defect-driven transport .

Advanced Research Questions

Q. How can discrepancies in reported magnetic moments of vanadium in telluride matrices be resolved?

Methodological Answer: Contradictions arise from assumptions about vanadium’s oxidation state (e.g., V³⁺ vs. V⁴⁺) and ligand field effects. Employ combinatorial analysis: XANES for oxidation state, neutron diffraction for spin configuration, and DFT+U calculations to model crystal field splitting. For example, V⁴⁺ in octahedral sites may exhibit lower μ_eff than predicted .

Q. What experimental strategies mitigate interfacial degradation in this compound-based cathodes?

Methodological Answer: Coat VTe₂ with conductive carbon layers via CVD or ball-milling to reduce polyselenide shuttling. Use in situ Raman during cycling to monitor phase changes (e.g., VTe₂ → V₂O₅·nH₂O in aqueous electrolytes). Optimize electrode porosity (<5 µm pores) to balance ion diffusion and mechanical stability .

Q. How can self-intercalated this compound heterostructures be engineered for spintronic applications?

Methodological Answer: Fabricate 2D VTe₂ with intercalated V atoms via CVD at controlled partial pressures of Te. Use HAADF-STEM to confirm intercalation sites and MFM to map localized spin textures. Theoretical models (DFT+Monte Carlo) predict enhanced Néel temperatures (>200 K) in Cr/VTe₂ heterostructures .

Q. What methodologies validate the role of phonon scattering in this compound’s thermoelectric performance?

Methodological Answer: Measure thermal conductivity (κ) via time-domain thermoreflectance (TDTR) and correlate with grain boundary density (TEM). For nanopowders, ball-milling time (e.g., 10–20 hours) inversely correlates with κ due to phonon scattering. ZT >1 requires Seebeck coefficient >200 µV/K and κ <2 W/m·K .

Q. How do advanced computational models address this compound’s charge-density-wave (CDW) transitions?

Methodological Answer: Use ab initio DFT with GW corrections to model CDW instabilities. Experimental validation via Raman spectroscopy (softening of A₁g modes near 150 cm⁻¹) and STM to visualize periodic lattice distortions. Pressure-dependent studies (up to 10 GPa) reveal suppression of CDW above 5 GPa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.